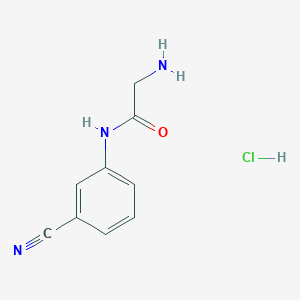

2-amino-N-(3-cyanophenyl)acetamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-(3-cyanophenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-5-7-2-1-3-8(4-7)12-9(13)6-11;/h1-4H,6,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXOFSGGTSMTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CN)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403958-54-2 | |

| Record name | 2-amino-N-(3-cyanophenyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-cyanophenyl)acetamide hydrochloride typically involves the cyanoacetylation of amines. One common method is the reaction of 3-cyanobenzenesulfonyl chloride with amine hydrochlorides in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in tetrahydrofuran (THF) at room temperature. The reaction mixture is then stirred overnight, and the product is isolated by recrystallization from ethyl acetate/hexane or ethyl acetate/toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-cyanophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Condensation Reactions: The cyano group can react with bidentate reagents to form heterocyclic compounds.

Reduction Reactions: The cyano group can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Condensation Reactions: Reagents such as aldehydes, ketones, and bidentate ligands are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

Major Products Formed

Substitution Reactions: Substituted amides and other derivatives.

Condensation Reactions: Various heterocyclic compounds.

Reduction Reactions: Primary amines.

Scientific Research Applications

2-amino-N-(3-cyanophenyl)acetamide hydrochloride is an organic compound with an amino group, a cyano group, and an acetamide moiety; its molecular formula is C9H9N3O. It is typically used as a hydrochloride salt in various applications and is notable for its potential utility in medicinal chemistry and organic synthesis because of its unique structural features and reactivity.

Applications in Chemistry

2-amino-N-(3-cyanophenyl)acetamide serves as a precursor for synthesizing heterocyclic compounds important in pharmaceuticals and agrochemicals. The synthesis of 2-amino-N-(3-cyanophenyl)acetamide typically involves the cyanoacetylation of amines. A common laboratory method includes industrial production methods that involve scaling up laboratory synthesis while optimizing conditions for yield and purity.

Biological Applications and Research

Research indicates that 2-amino-N-(3-cyanophenyl)acetamide exhibits significant biological activity and has been studied for its potential as an enzyme inhibitor and receptor ligand, making it relevant in pharmacological research. The interactions of this compound with biological targets are influenced by its functional groups, which may modulate enzyme activities or receptor functions. Studies focus on understanding how 2-amino-N-(3-cyanophenyl)acetamide binds to various biological targets, revealing insights into its pharmacological potential, including its effects on specific enzymes or receptors. The mechanisms through which it exerts biological activity are still under investigation, necessitating further research to elucidate these pathways.

A cell-based high-throughput screen identified substituted pyrimido[5,4-b]indoles . In vitro biological evaluation involving cytokine induction assays in primary cells revealed 39 of 225 compounds stimulated human and mouse cells to secrete IL-8 or IL-6 above the detectable limit .

Structural Analogues

Several compounds share structural similarities with 2-amino-N-(3-cyanophenyl)acetamide. The uniqueness of 2-amino-N-(3-cyanophenyl)acetamide lies in the specific positioning of the cyano group on the phenyl ring. This positioning affects its reactivity and interactions with molecular targets compared to similar compounds. The electronic and steric effects of substituents play a crucial role in determining its chemical behavior and biological activity.

Structural Analogues of 2-amino-N-(3-cyanophenyl)acetamide

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-amino-N-(4-cyanophenyl)acetamide | Similar structure with a cyano group on a different position | Different electronic effects due to the position of the cyano group |

| 2-chloro-N-(3-cyanophenyl)acetamide | Chlorine substitution on the phenyl ring | Potentially enhanced reactivity due to chlorine |

| 2-amino-N-benzylacetamide | Benzyl group without cyano substitution | Lacks cyano functionality; differing biological activity |

| 2-amino-N-(4-cyanophenyl)acetamide | Cyano group located at the para position | Unique properties influenced by substituent position |

Mechanism of Action

The mechanism of action of 2-amino-N-(3-cyanophenyl)acetamide hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its amino and cyano groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Interactions

2-Chloro-N-(3-Methylphenyl)Acetamide (C₉H₁₀ClNO)

- Structural Differences: The chloro and methyl groups replace the amino and cyano substituents.

- Crystal Packing : The N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with the anti conformation observed in 2-chloro-N-(3-nitrophenyl)acetamide. Dual N–H⋯O hydrogen bonds form infinite chains along the a-axis .

- Implications: Electron-withdrawing groups (e.g., NO₂) favor anti conformations, while electron-donating groups (e.g., CH₃) stabilize syn conformations, influencing solubility and crystallinity.

2-Amino-N-(4-Iodophenyl)Acetamide Hydrochloride (C₈H₁₀ClIN₂O)

- Structural Differences: Iodo substituent at the para position vs. cyano at meta.

- Molecular weight increases to 312.54 g/mol compared to 227.7 g/mol for the target compound .

Remacemide Hydrochloride (C₁₈H₂₃N₂O·HCl)

- Structural Differences: Features a bulky 1-methyl-1,2-diphenylethyl group instead of the 3-cyanophenyl moiety.

- Brain Uptake: Remacemide has a brain uptake index (BUI) of 51%, while its active metabolite (FPL12495) achieves 130% BUI due to deglycination. The cyano group in the target compound may reduce passive diffusion compared to remacemide’s lipophilic substituents .

Midodrine Hydrochloride (C₁₂H₁₈N₂O₄·HCl)

- Structural Differences : Contains a methoxy group and hydroxyethyl chain, enabling α-adrenergic receptor agonism.

- Biological Activity: Midodrine’s hydroxyl group facilitates hydrogen bonding with receptors, whereas the cyano group in the target compound may prioritize electron-withdrawing effects over direct receptor interactions .

Electronic and Steric Effects of Functional Groups

2-Amino-N-(2,2,2-Trifluoroethyl)Acetamide Hydrochloride (C₅H₈F₃N₂O·HCl)

- Structural Differences: Trifluoroethyl group replaces the 3-cyanophenyl ring.

2-Chloro-N-(3-Chloro-2,6-Dimethylphenyl)Acetamide (C₁₀H₁₁Cl₂NO)

- Structural Differences : Dual chloro and methyl substituents introduce steric hindrance.

Biological Activity

2-amino-N-(3-cyanophenyl)acetamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10ClN3O and a molecular weight of 227.66 g/mol. The compound features an acetamide functional group attached to a cyanophenyl moiety, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-viral and anti-inflammatory agent.

Anti-Viral Activity

Research indicates that derivatives of acetamides, including this compound, exhibit significant anti-viral properties. A study demonstrated its effectiveness against the mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria, which are known to compromise host cell function . The compound's ability to inhibit these toxins suggests a mechanism that could protect host cells from hyper-immune responses and apoptosis induced by bacterial infections.

Anti-Inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In vitro assays have indicated that it can stimulate cytokine production in human peripheral blood mononuclear cells (hPBMCs), suggesting a role in enhancing immune responses . The structure-activity relationship studies reveal that modifications at specific positions on the phenyl ring can significantly influence its potency in inducing cytokine release.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from various studies include:

| Modification | Effect on Activity |

|---|---|

| N-substitution with hydrophobic groups | Increased IL-6 secretion |

| Replacement of the N-3 phenyl group | Loss of activity with larger aromatic groups |

| Variation in alkyl chain length | Optimal activity observed with specific chain lengths |

These findings underscore the importance of hydrophobic interactions and steric factors in determining the efficacy of the compound .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cytokine Induction Study : A high-throughput screening identified this compound as a potent stimulator of IL-6 and IL-8 production in hPBMCs, indicating its potential role as an immune modulator .

- Toxin Inhibition : In vivo studies demonstrated that derivatives of this compound could protect human lung cells from the effects of bacterial toxins, showcasing its therapeutic potential against infections .

- Potency Evaluation : Comparative analyses with known inhibitors revealed that this compound exhibited competitive inhibition against various targets, suggesting a broad spectrum of activity against different biological pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-(3-cyanophenyl)acetamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves a multi-step process:

Acetylation : React 3-cyanoaniline with chloroacetyl chloride in anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl .

Amination : Introduce the amino group via nucleophilic substitution using ammonia or ammonium hydroxide under controlled pH (7–9) to avoid side reactions .

Hydrochloride Formation : Treat the free base with HCl in ethanol or methanol, followed by recrystallization for purity .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to enhance reaction rates. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm the acetamide backbone and substituents (e.g., cyano group at δ ~110 ppm in ¹³C) .

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O), and ~2240 cm⁻¹ (C≡N) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N-H⋯Cl interactions in hydrochloride salts) .

Q. How should researchers design preliminary biological activity assays for this compound?

- Approach :

In Vitro Screening : Test against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays) at 1–100 µM concentrations .

Targeted Studies : Use molecular docking to predict interactions with enzymes (e.g., kinases) based on the cyano group’s electron-withdrawing properties .

- Controls : Include standard drugs (e.g., cisplatin for cytotoxicity) and solvent controls to validate results .

Advanced Research Questions

Q. How can contradictory data in structural studies (e.g., crystallography vs. computational models) be resolved?

- Resolution Strategy :

- Experimental Validation : Compare X-ray data (e.g., bond lengths, angles) with DFT-optimized geometries using software like Gaussian or ORCA .

- Dynamic Effects : Perform MD simulations to assess conformational flexibility in solution vs. solid state .

- Error Analysis : Check for crystallographic disorder or solvent effects in experimental data .

Q. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?

- Methods :

- Salt Selection : Hydrochloride salts enhance water solubility; compare with other counterions (e.g., sulfate) .

- Prodrug Design : Modify the amino group with biodegradable esters to improve membrane permeability .

- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to prolong circulation time .

Q. How can researchers address inconsistencies in biological activity data across different assay conditions?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.